Dhurrin

Übersicht

Beschreibung

Dhurrin is a cyanogenic glycoside predominantly found in plants such as Sorghum bicolor. It was first identified in 1906 as the cause of cattle poisoning due to hydrogen cyanide release . This compound is synthesized from the amino acid tyrosine and serves as a defense mechanism against herbivores by releasing toxic hydrogen cyanide upon tissue damage .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dhurrin is synthesized in plants through a series of enzymatic reactions. The biosynthesis begins with the conversion of tyrosine to (Z)-p-hydroxyphenylacetaldehyde oxime by the enzyme CYP79A1. This intermediate is then converted to p-hydroxymandelonitrile by CYP71E1. Finally, the enzyme UGT85B1 transfers a glucose molecule to p-hydroxymandelonitrile, forming this compound .

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. transgenic approaches have been employed to produce this compound in other plants like Arabidopsis thaliana and Nicotiana tabacum by introducing the genes encoding CYP79A1 and CYP71E1 .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis to release hydrogen cyanide, p-hydroxybenzaldehyde, and p-hydroxyphenylacetic acid.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by enzymes such as α-hydroxynitrile lyase and dhurrinase under physiological conditions.

Major Products:

Hydrogen Cyanide: A highly toxic compound released during hydrolysis.

p-Hydroxybenzaldehyde and p-Hydroxyphenylacetic Acid: Products of enzymatic degradation.

Wissenschaftliche Forschungsanwendungen

Biological Role and Mechanism

Dhurrin serves as a chemical defense mechanism in sorghum plants. Upon tissue disruption (e.g., herbivore feeding), this compound is hydrolyzed to release hydrogen cyanide (HCN), which deters herbivores from feeding . The synthesis of this compound is regulated at the transcriptional level, influenced by factors such as nitrogen fertilization and environmental stressors like drought .

Pest Deterrence

Research indicates that sorghum's ability to release HCN through this compound synthesis effectively wards off pests. A study demonstrated that normal sorghum plants with higher this compound levels were less preferred by fall armyworms compared to mutant plants with lower levels . This pest deterrence can enhance crop yields and reduce reliance on chemical pesticides.

Nutritional Implications

While this compound has protective benefits, its presence in forage crops poses risks of prussic acid poisoning in livestock. Understanding the accumulation patterns of this compound is crucial for managing livestock diets to prevent toxicity .

Biosynthetic Pathways

The biosynthesis of this compound involves specific enzymes such as CYP79A1 and CYP71E1, which are upregulated by nitrogen fertilization . This regulation provides insights into metabolic engineering opportunities to enhance this compound production for agricultural benefits.

Genetic Studies

Recent studies have identified gene clusters responsible for this compound biosynthesis, including transporters like SbMATE2 that facilitate its movement within plant tissues . These findings open avenues for genetic modification aimed at optimizing this compound levels for pest resistance while minimizing toxicity risks.

Case Studies

Wirkmechanismus

Dhurrin exerts its effects through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration failure and eventual cell death . This mechanism is a defense strategy against herbivores and pathogens .

Vergleich Mit ähnlichen Verbindungen

Amygdalin: Another cyanogenic glycoside found in almonds and other plants.

Linamarin: Found in cassava and other plants.

Prunasin: Present in various Prunus species.

Comparison: Dhurrin is unique in its association with Sorghum bicolor and its specific biosynthetic pathway involving CYP79A1 and CYP71E1 . While other cyanogenic glycosides like amygdalin and linamarin also release hydrogen cyanide, their biosynthetic pathways and plant sources differ .

Biologische Aktivität

Dhurrin, a cyanogenic glucoside predominantly found in Sorghum bicolor , plays a significant role in plant defense mechanisms against herbivores. This article explores the biological activity of this compound, focusing on its biosynthesis, metabolism, ecological implications, and potential applications in pest control.

Overview of this compound

This compound is synthesized from the amino acid tyrosine through a series of enzymatic reactions involving cytochrome P450 enzymes and UDP-glucosyltransferase. The biosynthetic pathway leads to the formation of α-hydroxynitrile, which is subsequently converted into this compound. When plant tissues are damaged, such as during herbivory, this compound is hydrolyzed by enzymes like hydroxynitrilase and β-glucosidase, releasing toxic hydrogen cyanide (HCN) as a defense mechanism .

Biosynthesis and Metabolism

The biosynthetic gene cluster for this compound includes key enzymes such as CYP79A1 and CYP71E1 , which are crucial for its production. The transport of this compound within the plant is facilitated by the SbMATE2 transporter, which has been shown to effectively transport various cyanogenic compounds .

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| CYP79A1 | Converts tyrosine to α-hydroxynitrile |

| CYP71E1 | Further processes α-hydroxynitrile |

| UGT85B1 | Glucosylates the intermediate |

| SbMATE2 | Transports this compound within plant cells |

Biological Activity Against Herbivores

This compound acts as a feeding deterrent for various herbivores due to its toxic properties. Research indicates that plants with higher concentrations of this compound exhibit greater resistance to herbivore damage. For instance, studies have shown that ewes preferentially graze on this compound-free sorghum varieties, highlighting the compound's role in deterring livestock .

Case Study: Sorghum Varieties and this compound Content

A study evaluated different sorghum accessions for their leaf this compound content and its correlation with drought tolerance. The results indicated significant variability in this compound levels across accessions, with implications for breeding programs aimed at enhancing pest resistance and drought resilience .

Ecological Implications

The presence of this compound in plants not only affects herbivore behavior but also influences ecological interactions within ecosystems. The release of HCN can deter not only herbivores but also affect other organisms within the food web, potentially altering community dynamics.

Potential Applications in Pest Control

Given its defensive properties, there is growing interest in utilizing this compound as a natural pesticide alternative. Its effectiveness against specific pests while being less harmful to non-target organisms presents an opportunity for sustainable agricultural practices. Research suggests that integrating this compound-rich crops could reduce reliance on synthetic pesticides .

Analyse Chemischer Reaktionen

Dhurrin Hydrolysis and Cyanogenesis

- Hydrolysis: this compound is hydrolyzed to produce hydrogen cyanide (HCN) in the presence of β-glucosidase and α-hydroxynitrilase enzymes .

- Location: this compound is stored in cell vacuoles within epidermal cells, while the enzymes that catalyze its breakdown are located in the chloroplast and cytosol of mesophyll cells .

- Reaction: When leaves are injured, the spatial separation between this compound and the enzymes is disrupted, allowing them to come into contact and react . Foraging by animals can cause this disruption, leading to the release of HCN, which is toxic to ruminants .

- Toxicity: Concentrations of HCN at 200 ppm (on a wet basis) can be lethal to animals .

- Detoxification: In animals, low levels of cyanide can be detoxified in the liver by the enzyme rhodanase, which converts cyanide to thiocyanate .

| Reactant | Enzyme(s) | Product(s) |

|---|---|---|

| This compound | β-glucosidase, α-hydroxynitrilase | Hydrogen cyanide (HCN), p-hydroxybenzaldehyde |

This compound Degradation Pathways

- Toxic Catabolic Process (Cyanogenesis): this compound is converted into p-hydroxymandelonitrile by β-glucosidase (BGD), and then α-hydroxynitrile lyase (HNL) hydrolyzes p-hydroxymandelonitrile into p-hydroxybenzaldehyde (pHB) and HCN .

- Non-Toxic Catabolic Recycling Pathway: An alternative pathway involves the conversion of this compound to p-hydroxyphenylacetonitrile (pHPAN), possibly catalyzed by glutathione S-transferase (GST) or BGD . GST enzymes convert this compound to pHPAN using glutathione (GSH) as a reducing agent . Subsequently, a nitrilase complex produces p-hydroxyphenylacetic acid (pHPAAc) and NH3 from pHPAN .

This compound Degradation Pathways

| Pathway | Enzyme(s) | Intermediate | Products |

|---|---|---|---|

| Toxic (Cyanogenesis) | BGD, HNL | p-hydroxymandelonitrile | HCN, p-hydroxybenzaldehyde |

| Non-Toxic (Recycling) | GST | p-hydroxyphenylacetonitrile | p-hydroxyphenylacetic acid, NH3 |

Role of Hydrogen Cyanide in Nitrate Assimilation

- Recycling: The hydrogen cyanide produced from this compound hydrolysis can be utilized in primary plant metabolism .

- Nitrate Sink: this compound may act as a nitrate sink in sorghum, with this compound levels increasing in response to nitrate supply . this compound levels are high during the seedling growth stage and decrease as the plant matures .

- Nitrogen Storage: Sorghum may utilize stored nitrogen in the form of this compound during its growth and development .

Regulation of this compound Production

- Developmental and Environmental Regulation: this compound production is regulated both developmentally and environmentally and varies among sorghum lines .

- Gene Cluster: Enzymes involved in this compound synthesis are coded for by structural genes in a gene cluster that includes SbMATE2, which encodes a multidrug and toxic compound extrusion (MATE) transporter .

- Abiotic Stress: this compound production can be enhanced by abscisic acid and osmotic stress treatment .

- MATE Transporter: The biosynthetic gene cluster encodes a MATE transporter and a glutathione S transferase (GST) .

This compound as a Defensive Compound

- Herbivore Deterrent: this compound acts as a defensive compound, deterring herbivores through the release of toxic hydrogen cyanide (HCN) upon hydrolysis .

- Tissue Disruption: Following tissue disruption, this compound comes into contact with β-glucosidase, resulting in the release of HCN .

- New Growth Defense: New growth in sorghum has high this compound concentrations, which likely defend vulnerable tissues against herbivory .

Eigenschaften

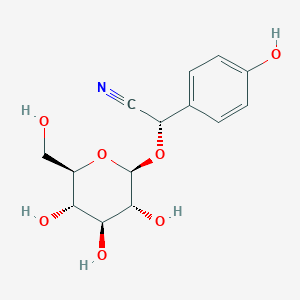

IUPAC Name |

(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTYOJHPBMILU-YOVYLDAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198142 | |

| Record name | Dhurrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-20-7 | |

| Record name | Dhurrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dhurrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dhurrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DHURRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dhurrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.